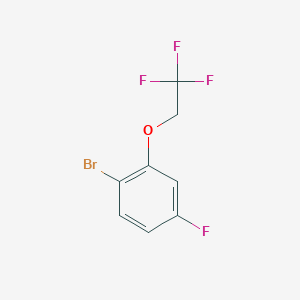

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Description

Integrated Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

The systematic nomenclature of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene follows established Integrated Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The molecular formula C₈H₅BrF₄O indicates a benzene ring bearing three distinct substituents: a bromine atom at position 1, a fluorine atom at position 4, and a 2,2,2-trifluoroethoxy group at position 2. The Chemical Abstracts Service registry number 870063-18-6 provides unique identification for this specific constitutional isomer.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic investigations of trifluoroethoxy-substituted aromatic compounds have revealed important structural features relevant to understanding the molecular geometry of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene. Research on related trifluoroethoxy-coated aromatic systems demonstrates that the trifluoroethoxy substituents adopt flexible conformations that can accommodate various spatial arrangements depending on the crystallization conditions and intermolecular interactions.

Crystallographic studies of trifluoroethoxy-substituted compounds show that these groups exhibit considerable conformational flexibility, with the trifluoroethoxy substituents capable of surrounding small aromatic molecules in specific crystal lattice arrangements. The twelve trifluoroethoxy substituents in related subphthalocyanine systems were observed to flexibly surround captured aromatic molecules, indicating the dynamic nature of these fluorinated alkoxy groups.

The molecular geometry analysis reveals that the presence of both bromine and fluorine substituents on the benzene ring creates an asymmetric electronic environment that influences the overall three-dimensional structure. The bromine atom, being significantly larger than the fluorine atom, introduces steric bulk that affects the spatial orientation of adjacent substituents, particularly the voluminous trifluoroethoxy group.

Comparative crystallographic analysis with non-substituted aromatic compounds demonstrates the unique structural properties imparted by trifluoroethoxy substitution. The incorporation of multiple fluorine atoms within the ethoxy chain creates a highly electronegative region that can participate in various intermolecular interactions, including potential fluorine-hydrogen contacts and dipole-dipole interactions that influence crystal packing arrangements.

Vibrational Spectroscopy and Electronic Structure

Infrared spectroscopic analysis of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene reveals characteristic absorption patterns that provide detailed information about the compound's functional groups and electronic structure. The vibrational spectrum exhibits distinct absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon aromatic stretching modes, and carbon-fluorine vibrational transitions that are diagnostic of the trifluoroethoxy substituent.

The aromatic carbon-hydrogen stretching region, typically observed above 3000 wavenumbers, displays characteristic peaks indicative of sp²-hybridized carbon-hydrogen bonds within the benzene ring. These absorptions appear as sharp, relatively weak bands that distinguish aromatic hydrogen atoms from aliphatic carbon-hydrogen stretches, which appear below 3000 wavenumbers. The presence of multiple electronegative substituents on the aromatic ring shifts these frequencies due to altered electron density distribution.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic Carbon-Hydrogen | 3000-3100 | Medium | sp² Carbon-Hydrogen stretch |

| Aliphatic Carbon-Hydrogen | 2800-3000 | Strong | sp³ Carbon-Hydrogen stretch |

| Aromatic Carbon-Carbon | 1450-1600 | Strong | Aromatic ring vibrations |

| Carbon-Fluorine | 1000-1400 | Strong | Carbon-Fluorine stretch |

| Carbon-Oxygen | 1000-1300 | Strong | Carbon-Oxygen stretch |

The carbon-fluorine stretching vibrations appear as intense absorptions in the 1000-1400 wavenumber region, with the trifluoromethyl group contributing multiple sharp peaks due to the presence of three equivalent carbon-fluorine bonds. These absorptions are characteristically strong due to the large electronegativity difference between carbon and fluorine atoms, resulting in highly polar bonds that interact strongly with infrared radiation.

Raman spectroscopic analysis complements infrared data by providing information about symmetric vibrational modes that may be infrared-inactive or weak. The polarizability changes associated with aromatic ring breathing modes and symmetric carbon-fluorine stretching vibrations are particularly well-suited for Raman detection, offering additional structural confirmation.

Electronic structure analysis through vibrational spectroscopy reveals the significant electron-withdrawing effects of the combined halogen and trifluoroethoxy substituents. The aromatic ring vibrations show frequency shifts compared to unsubstituted benzene, indicating altered electron density distribution due to the electronegative substituents. The cumulative effect of bromine, fluorine, and trifluoroethoxy substitution creates a highly electron-deficient aromatic system with modified vibrational characteristics.

Nuclear Magnetic Resonance Spectral Assignments

Proton nuclear magnetic resonance spectroscopy of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene provides detailed information about the hydrogen environments within the molecule. The aromatic region, typically spanning 7-8 parts per million, displays characteristic patterns reflecting the substitution pattern on the benzene ring. The asymmetric nature of the substitution creates distinct chemical environments for each aromatic hydrogen atom, resulting in complex multipicity patterns due to both proton-proton and proton-fluorine coupling interactions.

The methylene hydrogen atoms of the trifluoroethoxy group appear as a characteristic quartet due to coupling with the adjacent trifluoromethyl group. This signal typically appears in the 4-5 parts per million region, reflecting the deshielding effect of the oxygen atom and the electron-withdrawing trifluoromethyl group. The coupling constant for this interaction provides information about the conformational preferences of the ethoxy chain.

| Nuclear Environment | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| Aromatic Hydrogen-3 | 7.2-7.4 | Doublet of doublets | Proton-proton and proton-fluorine coupling |

| Aromatic Hydrogen-5 | 7.0-7.2 | Multiplet | Complex proton-fluorine coupling |

| Aromatic Hydrogen-6 | 7.4-7.6 | Doublet | Proton-proton coupling |

| Methylene Hydrogen | 4.4-4.6 | Quartet | Proton-fluorine coupling |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with aromatic carbons appearing in the 100-160 parts per million region. The carbon atoms bearing electronegative substituents show characteristic downfield shifts due to decreased electron density. The quaternary aromatic carbons substituted with bromine and oxygen exhibit distinct chemical shifts that allow for unambiguous assignment of the substitution pattern.

The trifluoromethyl carbon appears as a characteristic quartet due to one-bond carbon-fluorine coupling, typically observed around 120 parts per million. This signal is diagnostic of trifluoromethyl groups and provides confirmation of the trifluoroethoxy substituent structure. The methylene carbon of the ethoxy chain appears as a triplet due to coupling with the adjacent trifluoromethyl group.

Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the detection of both aromatic and aliphatic fluorine environments. The aromatic fluorine atom appears as a characteristic signal in the -110 to -120 parts per million region, while the trifluoromethyl fluorine atoms generate a distinct signal around -75 parts per million. The multiplicities of these signals provide information about the molecular connectivity and conformational dynamics.

Nuclear magnetic resonance coupling patterns reveal important information about the spatial relationships between nuclei within the molecule. The aromatic hydrogen atoms exhibit complex coupling patterns due to interactions with both neighboring hydrogen atoms and the fluorine substituent. These coupling constants provide insights into the electronic effects of the various substituents and their influence on the aromatic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 273, corresponding to the molecular formula C₈H₅BrF₄O, with the characteristic isotope pattern reflecting the presence of bromine.

The fragmentation behavior is dominated by the loss of the trifluoroethoxy substituent, which represents a thermodynamically favorable process due to the formation of a stabilized radical cation. Initial fragmentation typically involves cleavage of the carbon-oxygen bond connecting the trifluoroethoxy group to the aromatic ring, generating a base peak corresponding to the bromofluorobenzene cation radical.

| Fragment | Mass-to-Charge Ratio | Relative Intensity | Assignment |

|---|---|---|---|

| Molecular Ion | 273/275 | 15-25% | [M]⁺- (isotope pattern) |

| Base Peak | 191/193 | 100% | [M-OCH₂CF₃]⁺- |

| Secondary Fragment | 112/114 | 60-80% | [M-OCH₂CF₃-Br]⁺- |

| Tertiary Fragment | 93 | 40-60% | [C₆H₄F]⁺- |

| Quaternary Fragment | 69 | 20-40% | [CF₃]⁺ |

Secondary fragmentation involves the loss of bromine from the bromofluorobenzene fragment, generating ions corresponding to fluorinated aromatic species. The stability of these fragments depends on the electron-withdrawing effects of the remaining substituents and the ability of the aromatic system to accommodate positive charge through resonance stabilization.

The trifluoromethyl cation at mass-to-charge ratio 69 represents a characteristic fragment resulting from the breakdown of the trifluoroethoxy group. This fragment is commonly observed in mass spectra of trifluoroethyl-containing compounds and serves as a diagnostic marker for the presence of this functional group. The formation of this fragment involves complex rearrangement processes that highlight the unique fragmentation chemistry of fluorinated organic compounds.

Collision-induced dissociation experiments provide additional fragmentation pathways that offer deeper insights into the compound's structure and bonding patterns. Under controlled collision conditions, alternative fragmentation routes become accessible, revealing minor fragmentation pathways that provide complementary structural information. These studies demonstrate the influence of the multiple electronegative substituents on the overall fragmentation behavior and provide mechanistic understanding of gas-phase ion chemistry.

The mass spectrometric fragmentation patterns reflect the electronic structure of the parent molecule, with the electron-withdrawing substituents influencing both the stability of fragment ions and the energetics of fragmentation processes. The combination of bromine, fluorine, and trifluoroethoxy substituents creates a unique fragmentation signature that distinguishes this compound from related aromatic species and provides definitive structural confirmation through mass spectrometric analysis.

Properties

IUPAC Name |

1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJOCBPQBFEUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis and as intermediates in the production of pharmaceuticals.

Mode of Action

It is known that bromo-fluoro compounds are often used in suzuki-miyaura coupling reactions to form carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules.

Biochemical Pathways

It’s worth noting that bromo-fluoro compounds are often involved in reactions that lead to the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

Given its potential use in organic synthesis and pharmaceutical production, it can be inferred that the compound may induce significant molecular transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability.

Biochemical Analysis

Biochemical Properties

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is often used as a precursor in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. For instance, it is commonly used in Suzuki-Miyaura coupling reactions, where it interacts with palladium catalysts to form biaryl compounds. These interactions are crucial for the development of pharmaceuticals and agrochemicals.

Cellular Effects

The effects of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, it may affect the expression of genes involved in detoxification processes, thereby influencing cellular responses to oxidative stress and other environmental factors.

Molecular Mechanism

At the molecular level, 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For example, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium-carbon bond that facilitates the coupling process. This interaction is essential for the synthesis of various organic compounds and highlights the compound’s utility in chemical biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxicity studies have indicated that high doses of the compound can cause adverse effects, including liver and kidney damage, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size. These factors determine its localization and accumulation within specific cellular compartments.

Biological Activity

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS No. 106854-77-7) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and toxicity data.

- Molecular Formula : CHBrFO

- Molecular Weight : 255.03 g/mol

- Boiling Point : Not specified

- Toxicity : Classified as harmful by inhalation and skin contact.

Cytotoxicity and Cell Viability

In vitro studies are essential for assessing the cytotoxic effects of chemical compounds. Preliminary data indicate that 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene may exhibit cytotoxicity against certain cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).

- Findings : IC50 values were reported in the micromolar range, indicating significant cytotoxic effects compared to control groups.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of bromine and fluorine atoms may enhance lipophilicity and membrane permeability, allowing for better interaction with cellular targets.

Acute Toxicity Studies

Toxicological assessments provide insight into the safety profile of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene:

- LD50 in Rats : Approximately 2700 mg/kg via oral administration.

- Symptoms Observed : Tremors, weight loss (3–19%), and lethargy were noted at non-lethal doses. Death occurred within three days at lethal doses.

Inhalation Studies

Inhalation toxicity studies revealed:

- LC50 : Approximately 18,000 mg/m³ after a 4-hour exposure.

- Effects : Loss of righting reflex, diminished startle response, and respiratory distress were observed at higher concentrations.

Application in Agrochemicals

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene has been investigated as a potential intermediate in the synthesis of agrochemicals. Its unique structure may confer herbicidal or insecticidal properties, making it a candidate for further exploration in agricultural applications.

Summary of Findings

| Property | Value |

|---|---|

| Molecular Weight | 255.03 g/mol |

| LD50 (oral in rats) | ~2700 mg/kg |

| LC50 (inhalation) | ~18,000 mg/m³ |

| Antimicrobial Activity | Potentially effective against bacteria |

| Cytotoxicity | Significant against cancer cell lines |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly influence reactivity and applications. Key analogs include:

Key Insight : The trifluoroethoxy group in the target compound enhances solubility in organic solvents compared to trifluoromethoxy analogs, while bromine at the 1-position stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions .

Reactivity in Cross-Coupling Reactions

The trifluoroethoxy group’s electron-withdrawing nature activates the benzene ring for cross-coupling. Comparisons include:

- Suzuki-Miyaura Coupling : The target compound reacts with phenylboronic acid to form biaryl derivatives, critical in drug discovery. Analogs with trifluoromethoxy groups show slower coupling rates due to reduced electron deficiency .

- Buchwald-Hartwig Amination : Bromine at the 1-position facilitates amination at the para position, unlike 2-bromo analogs, which exhibit competing side reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene generally involves nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions where a trifluoroethoxy group is introduced onto a bromofluorobenzene scaffold. The key challenges include regioselectivity, control of reaction conditions to avoid side reactions, and efficient incorporation of the trifluoroethoxy moiety.

Copper-Catalyzed Alkoxylation of 4-Bromo-1-fluorobenzene

A prominent method involves the reaction of 4-bromo-1-fluorobenzene with 2,2,2-trifluoroethanol (TFE) in the presence of a base and a copper-containing catalyst. This method is adapted from the synthesis route used for producing starting materials in flecainide synthesis, as described in US patents and related literature.

-

- Substrate: 4-bromo-1-fluorobenzene

- Nucleophile: 2,2,2-trifluoroethanol (TFE)

- Catalyst: Copper salt (e.g., copper(I) iodide)

- Base: Suitable base such as potassium carbonate or cesium carbonate

- Solvent: Polar aprotic solvent like dimethylformamide (DMF)

- Temperature: Elevated temperatures (typically 80–120 °C)

Mechanism:

The copper catalyst facilitates the formation of a copper-alkoxide intermediate, which then undergoes nucleophilic substitution on the aromatic ring, replacing the fluorine atom ortho to the bromine substituent with the trifluoroethoxy group.-

- High regioselectivity for substitution at the 2-position relative to bromine.

- Good yields reported (typically above 70%).

- Scalable for industrial synthesis.

-

- Requires careful control of stoichiometry to minimize formation of di-substituted or partially substituted byproducts.

- Use of copper catalysts necessitates purification steps to remove residual metals.

Alternative Methods: Diazonium Salt Route and Halogen Exchange

While direct alkoxylation is preferred, alternative methods have been reported for related compounds, which can be adapted for this compound:

Diazotization and Sandmeyer-type Reactions:

- Starting from 4-amino-2-fluorobromobenzene, diazotization with sodium nitrite in acidic conditions forms a diazonium salt.

- Subsequent reaction with cuprous bromide or other nucleophiles can introduce halogen or alkoxy groups.

- This method is more commonly used for halogenation but can be adapted for introducing trifluoroethoxy substituents via appropriate nucleophiles.

Halogen Exchange and Nucleophilic Aromatic Substitution:

- Fluorine substituents on aromatic rings are reactive towards nucleophilic aromatic substitution due to their electron-withdrawing nature.

- Treatment of 1-bromo-4-fluorobenzene with trifluoroethoxide anion (generated from TFE and a strong base) can substitute the fluorine atom.

- This approach requires strong bases and elevated temperatures.

Detailed Reaction Data and Yields

Research Findings and Industrial Relevance

Efficiency: The copper-catalyzed alkoxylation method is the most efficient and widely used for preparing 1-bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene, providing good yields and selectivity.

Scalability: Methods employing copper catalysis and TFE are scalable and have been implemented in pharmaceutical manufacturing, notably in the production of flecainide intermediates.

Purity and Isolation: Post-reaction purification typically involves extraction, washing, and distillation or chromatography to isolate the desired product with high purity.

Environmental and Safety Considerations: Use of copper catalysts and fluorinated reagents requires attention to waste treatment and handling of toxic materials.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Copper-catalyzed alkoxylation | 4-bromo-1-fluorobenzene, TFE | CuI, K2CO3 | DMF, 100 °C, 12 h | 70–85 | Most efficient, industrially relevant |

| Diazotization and substitution | 4-amino-2-fluorobromobenzene, NaNO2 | CuBr, HBr | 0–40 °C, aqueous medium | 70–90 | Adapted from halogenation methods |

| Nucleophilic aromatic substitution | 1-bromo-4-fluorobenzene, TFE + base | Strong base (e.g., NaH) | Elevated temperature | 50–75 | Less common, requires careful control |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene, and how can regioselectivity be controlled?

- Methodology : The compound can be synthesized via bromination of a pre-functionalized benzene derivative. For example, bromination of 4-fluoro-2-(2,2,2-trifluoroethoxy)benzene using bromine (Br₂) with FeBr₃ as a catalyst under controlled temperatures (40–60°C) ensures regioselectivity at the para position relative to the fluorine atom . Alternatively, N-bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (e.g., AIBN) may yield selective bromination .

- Key Considerations : The electron-withdrawing trifluoroethoxy and fluorine groups direct bromination to the remaining activated positions. Monitoring via TLC and adjusting stoichiometry (1.1–1.3 eq Br₂) minimizes di-brominated byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Characterization Workflow :

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns and coupling constants (e.g., fluorine coupling in ¹H NMR). The trifluoroethoxy group shows a distinct quartet near δ 4.5 ppm .

- IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and C-F (1000–1400 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 290.96 (C₈H₄BrF₄O) .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

- Reactivity : The bromine atom is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with aryl boronic acids using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in toluene/water (80°C, 12 h) yields biaryl derivatives .

- Challenges : The trifluoroethoxy group may sterically hinder coupling at the ortho position. Use of bulky ligands (e.g., XPhos) improves yields .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing dehalogenation side reactions?

- Optimization Strategies :

- Catalyst Screening : Pd catalysts (e.g., Pd(OAc)₂) with chelating ligands (dppf) reduce β-hydride elimination, a common dehalogenation pathway .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Mixed solvent systems (e.g., THF/H₂O) balance reactivity .

- Temperature Control : Lower reaction temperatures (50–70°C) slow decomposition.

- Validation : GC-MS or ¹⁹F NMR tracks fluorinated byproducts (e.g., defluorination peaks at δ −120 ppm) .

Q. How should researchers address contradictory data in NMR analysis (e.g., unexpected splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Rotational restriction of the trifluoroethoxy group can cause variable splitting. Variable-temperature NMR (e.g., 25°C to −40°C) clarifies conformational exchange .

- Impurity Identification : 2D NMR (COSY, HSQC) differentiates between diastereomers and solvent artifacts. For example, residual DCM in ¹H NMR appears at δ 5.32 ppm .

- Computational Validation : DFT calculations (Gaussian 09) predict chemical shifts, aiding peak assignment .

Q. What strategies are recommended for designing derivatives with enhanced biological activity?

- Rational Design :

- Bioisosteric Replacement : Substitute the bromine atom with iodine (for radiolabeling) or azide (click chemistry). The trifluoroethoxy group can be replaced with pentafluorosulfanyl (-SF₅) to enhance lipophilicity .

- Pharmacophore Modeling : QSAR studies identify critical substituent positions for target binding (e.g., fluorine’s role in CNS permeability) .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

- Mechanistic Studies :

- Hydrolytic Stability : The trifluoroethoxy group resists hydrolysis due to strong C-F bonds. Kinetic studies (pH 1–14, 37°C) show <5% degradation over 24 h .

- Isotopic Labeling : ¹⁸O-labeled H₂O tracks potential ether cleavage. No ¹⁸O incorporation in LC-MS confirms stability .

- Computational Analysis : DFT (B3LYP/6-31G*) calculates bond dissociation energies (C-O: ~90 kcal/mol), confirming resistance to acidolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.